molecular formula C11H13N5O2S B2910336 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034304-50-0

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2910336
CAS No.: 2034304-50-0
M. Wt: 279.32
InChI Key: FCPBVWZVHUJEDS-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide is a novel synthetic compound designed for chemical biology and drug discovery research. Its structure incorporates a pyridine-triazole core linked to a cyclopropanesulfonamide group, a motif frequently investigated in medicinal chemistry for its potential to interact with enzyme active sites . The 1,2,3-triazole scaffold is a privileged structure known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in the design of bioactive molecules . The inclusion of a cyclopropanesulfonamide group is a feature of significant interest, as this specific sulfonamide variant is found in potent, selective inhibitors of protein kinases . Kinases are critical signaling proteins, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, this compound is of high interest for researchers developing and profiling new therapeutic agents, particularly in the field of oncology and cellular signaling. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-19(18,11-1-2-11)13-7-9-8-16(15-14-9)10-3-5-12-6-4-10/h3-6,8,11,13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPBVWZVHUJEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Cyclopropane Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamides and triazoles.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide (Compound X) 1,2,3-Triazole + sulfonamide Cyclopropanesulfonamide, pyridin-4-yl C₁₄H₁₆N₅O₂S 342.38* N/A
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyrazole + sulfonamide 4-Chlorophenyl carbamoyl, 3,4,5-trimethylpyrazole C₁₈H₁₈ClN₅O₃S 421.88
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo-pyrimidine + sulfonamide Cyclopropyl, chromen-4-one, fluorophenyl C₃₃H₂₅F₂N₆O₄S 651.65
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide 1,2,3-Triazole + propanamide Trifluoromethylphenyl, pyridin-4-yl C₁₈H₁₆F₃N₅O 375.34

*Calculated based on molecular formula.

Key Observations:

  • Heterocyclic Core: Compound X uses a 1,2,3-triazole, while analogs in and employ pyrazole or pyrazolo-pyrimidine cores. Triazoles offer improved metabolic stability over pyrazoles due to reduced susceptibility to oxidative degradation .
  • Sulfonamide vs. Carboxamide: Compound X’s cyclopropanesulfonamide group differs from the trifluoromethylphenyl-propanamide in , which may alter solubility and target selectivity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, enhancing protein interactions.
  • In contrast, the chromen-4-one moiety in adds planar aromaticity, favoring intercalation or enzyme inhibition.

Table 3: Physical Properties and Bioactivity

Compound Name Melting Point (°C) LogP* Bioactivity (Inferred) Reference
Compound X N/A ~1.5† Potential kinase inhibition, antimicrobial N/A
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide 178–182 2.8 Enzyme inhibition (e.g., carbonic anhydrase)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide 211–214 4.2 Anticancer (kinase targets)
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide N/A 3.1 CNS penetration (CF3 group enhances lipophilicity)

*Calculated using ChemDraw (estimates).
†Estimated based on cyclopropane’s hydrophobicity and triazole’s polarity.

Key Observations:

  • Melting Points: Higher melting points in and correlate with increased molecular complexity and hydrogen-bonding capacity. Compound X’s cyclopropane may reduce packing efficiency, lowering its melting point relative to .

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